
4-Cyclopropyl-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-2-fluorobenzamide is a chemical compound with the molecular formula C10H10FNO . It is used for laboratory research purposes .
Molecular Structure Analysis
The molecular structure of 4-Cyclopropyl-2-fluorobenzamide consists of a benzene ring (benzamide core) substituted with a cyclopropyl group and a fluorine atom . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound, with the cyclopropyl group at the 4-position and the fluorine atom at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Cyclopropyl-2-fluorobenzamide include a molecular weight of 179.19 , a predicted boiling point of 323.6±25.0 °C, and a predicted density of 1.21±0.1 g/cm3 . The compound is also predicted to have a pKa of 14.58±0.20 .Applications De Recherche Scientifique
Insecticidal Activity : A study by Luo et al. (2020) synthesized meta-diamide compounds containing a cyclopropyl group, including derivatives of 4-Cyclopropyl-2-fluorobenzamide, and tested them for insecticidal activities. Some compounds exhibited effective insecticidal activities against pests like Plutella xylostella and Chilo suppressalis (Luo et al., 2020).
Electrochemical Studies : Srinivasu et al. (1999) conducted electrochemical studies on various cyclopropyl-fluorobenzamide derivatives. This research provides insights into the electrochemical mechanisms and charge density distribution, which are crucial for understanding the molecular behavior of such compounds (Srinivasu et al., 1999).
Potential Antipsychotics : Xu et al. (2019) synthesized benzamide derivatives, including cyclopropyl-fluorobenzamide analogs, and evaluated them as potential antipsychotics. These compounds showed promising pharmacological profiles for receptors relevant to schizophrenia treatment (Xu et al., 2019).
Charge Density Analysis : Hathwar and Row (2011) studied the charge density distribution in 4-fluorobenzamide molecules using high-resolution X-ray diffraction. This research helps in understanding the intermolecular interactions in such compounds, which is vital for drug design and materials science (Hathwar & Row, 2011).
Synthesis of Fluorocyclopropanes : Pons et al. (2021) discussed the synthesis of fluorine-containing cyclopropanes, which include derivatives of cyclopropyl-fluorobenzamide. These compounds are of interest in medicinal chemistry due to their biological activity and improved metabolic profiles (Pons et al., 2021).
Fluorescent Aminonaphthalic Anhydrides : Lu et al. (2022) developed a cycloaddition reaction of N-fluorobenzamides, leading to the production of fluorescent 1-amino-2,3-naphthalic anhydrides. This showcases the application in developing fluorescent compounds for various uses (Lu et al., 2022).
PET Imaging Ligand : Shiue et al. (1997) synthesized and evaluated fluorobenzamides, including cyclopropyl-fluorobenzamide derivatives, as potential ligands for PET imaging of sigma receptors. This indicates its application in diagnostic imaging and neuroscience research (Shiue et al., 1997).
Mécanisme D'action
Propriétés
IUPAC Name |
4-cyclopropyl-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIBGBWRVVUVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-2-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

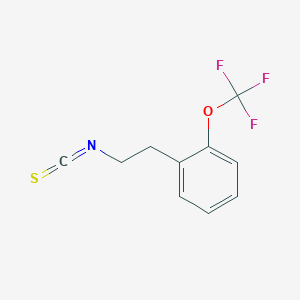
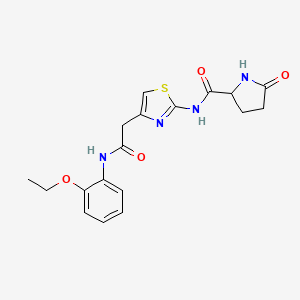


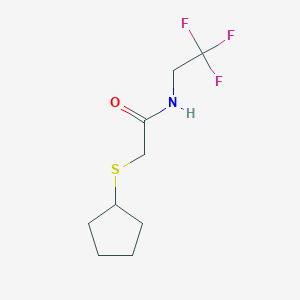
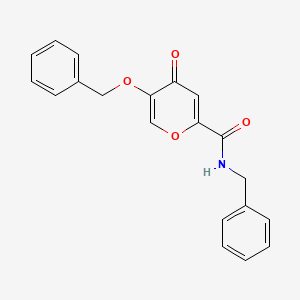
![1,5-diamino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B2473293.png)
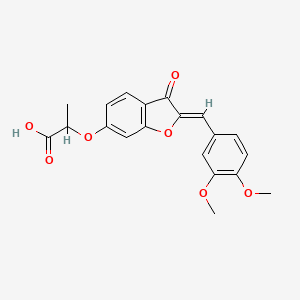
![1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2473300.png)
![(E)-3-((pyridin-3-ylmethylene)amino)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2473301.png)
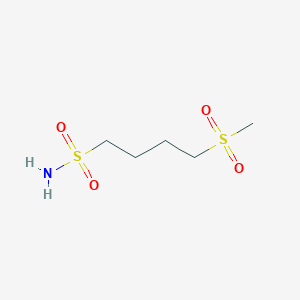
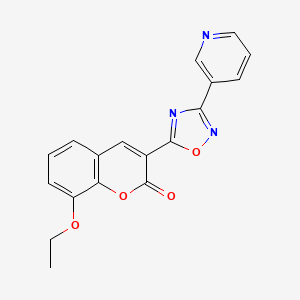
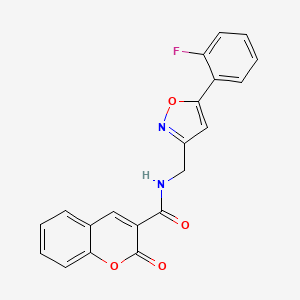
![1,6-diisopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2473309.png)